molecular formula C11H13ClF3NO2 B2462420 Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2137606-35-8

Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B2462420
CAS No.: 2137606-35-8
M. Wt: 283.68
InChI Key: YYHSKEJSOBUGNR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a fluorinated organic compound with the molecular formula C₁₁H₁₃ClF₃NO₃ and a molecular weight of 299.67 g/mol . Its structure features a para-substituted trifluoromethyl (-CF₃) group on the phenyl ring, a methyl ester group, and a protonated amino group forming a hydrochloride salt. This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of retinoid-binding protein 4 (RBP4) antagonists and other bioactive molecules .

Properties

IUPAC Name

methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHSKEJSOBUGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137606-35-8
Record name methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and methyl acrylate.

    Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with methyl acrylate in the presence of a base such as sodium methoxide to form the corresponding α,β-unsaturated ester.

    Reduction: The α,β-unsaturated ester is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.

    Amination: The alcohol is subsequently aminated using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to methyl derivatives.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: It finds applications in the development of materials with specific properties, such as enhanced stability or reactivity due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group’s position and electronic properties significantly influence the compound’s physicochemical and biological behavior. Below is a comparative analysis with analogs:

Table 1: Substituent Comparison
Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride (Target) Para-CF₃ C₁₁H₁₃ClF₃NO₃ 299.67 High lipophilicity; RBP4 antagonism
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-diF C₁₀H₁₁ClF₂NO₂ ~273.65 Enhanced polarity; antimicrobial research
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride Meta-CF₃ C₁₁H₁₃ClF₃NO₃ 299.67 Altered steric effects; drug intermediates
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride Para-OCF₃ C₁₁H₁₃ClF₃NO₃ 299.67 Increased polarity; metabolic stability
Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride Para-isopropyl (-CH(CH₃)₂) C₁₃H₂₀ClNO₂ ~257.76 Reduced electronegativity; solubility studies

Key Observations :

  • Lipophilicity : The para-CF₃ group in the target compound enhances lipophilicity (logP ~2.5–3.0), favoring membrane permeability compared to polar substituents like 2,4-diF or OCF₃ .
  • Electronic Effects : The electron-withdrawing CF₃ group stabilizes the phenyl ring, increasing resistance to oxidative metabolism relative to isopropyl or methoxy groups .

Biological Activity

Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C11H13ClF3NO2
  • Molecular Weight : 283.67 g/mol
  • CAS Number : 2137606-35-8

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of related compounds. The presence of this electron-withdrawing group has been linked to increased potency against various pathogens, particularly Chlamydia species. Compounds lacking this group showed significantly reduced activity, underscoring its critical role in the structure-activity relationship (SAR) .

Antichlamydial Activity

Research indicates that this compound exhibits potent antichlamydial activity. In vitro studies demonstrated that this compound effectively inhibited Chlamydia infection in HEp-2 cells, with an IC50 value of approximately 5.2 μg/mL. The compound's mechanism of action appears to involve disruption of chlamydial inclusion bodies, leading to reduced progeny production .

Antimicrobial Spectrum

The compound has also been evaluated for its antimicrobial properties against a variety of bacterial strains. Preliminary tests revealed activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The minimum inhibitory concentration (MIC) values varied across different pathogens, indicating a broad spectrum of antimicrobial efficacy .

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans20

Case Studies and Research Findings

  • Chlamydia Inhibition Study :
    • A study assessed the effect of methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate on Chlamydia inclusion bodies. Results showed that treatment led to smaller and irregular inclusions compared to untreated controls, suggesting effective inhibition of chlamydial replication .
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial properties of the compound against various strains. The results indicated significant zones of inhibition ranging from 10 mm to 29 mm against different microorganisms .

Toxicity and Safety Profile

Toxicity assessments conducted during various studies indicated that this compound exhibited low toxicity towards human cells at therapeutic concentrations. No significant adverse effects were noted in cell viability assays, supporting its potential as a safe therapeutic agent .

Q & A

Q. What are the standard methods for synthesizing Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride, and how is purity validated?

Synthesis typically involves multi-step reactions, such as coupling intermediates like tert-butyl carbamates with trifluoromethylphenyl derivatives under acidic conditions. For example, hydrochloric acid (4 N in dioxane) is used to deprotect tert-butyl groups, followed by azeotropic drying with toluene to isolate the hydrochloride salt . Purity is validated via LCMS (e.g., m/z 450 [M+H2O]+) and HPLC (retention time: 0.90 minutes under SQD-FA05 conditions), ensuring >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are employed?

Structural confirmation relies on LCMS for molecular ion detection (e.g., m/z 727 [M+H]+) and HPLC for retention time consistency. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for elucidating the propanoate backbone, trifluoromethylphenyl substitution, and protonation state of the amino group .

Q. What is the role of the trifluoromethyl group in this compound's chemical reactivity?

The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons and stabilizing intermediates during nucleophilic substitution or coupling reactions. This property is leveraged in synthesizing spirocyclic or carboxamide derivatives for medicinal chemistry applications .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives involving this compound?

Yield optimization requires precise control of reaction stoichiometry and conditions. For example, in coupling reactions with 1-bromo-2-methoxyethane, using N-ethyl-N-isopropylpropan-2-amine as a base and tetrabutylammonium iodide as a phase-transfer catalyst at 80°C improves efficiency (31% yield after HPLC purification). Solvent selection (e.g., DMF for polar intermediates) and column choice (YMC-Actus Triart C18) are critical for isolating pure products .

Q. How should researchers resolve contradictions in LCMS data for this compound across different studies?

Discrepancies in observed m/z values (e.g., [M+H]+ vs. [M+H2O]+) often arise from adduct formation or solvent interactions. For instance, m/z 450 [M+H2O]+ in one study versus m/z 727 [M+H]+ in another highlights the need to standardize ionization conditions (e.g., ESI vs. APCI) and account for solvent additives (e.g., formic acid in mobile phases).

Q. What strategies mitigate solubility challenges during purification of this hydrochloride salt?

The compound’s poor solubility in aqueous phases necessitates reversed-phase HPLC with acetonitrile/water gradients containing 0.1% formic acid. Azeotropic distillation with toluene removes residual water, improving crystallinity . For hydrophilic derivatives, co-solvents like methanol or DMSO may enhance solubility during reaction steps .

Q. What mechanistic insights explain the amino group's reactivity in this compound?

The protonated amino group (due to HCl) participates in hydrogen bonding with carbonyl or carboxamide moieties, facilitating nucleophilic attack or Schiff base formation. This reactivity is exploited in synthesizing spirocyclic carboxamides, where the amino group acts as a directing group in cyclization reactions .

Q. How do structural modifications (e.g., ester vs. amide derivatives) impact bioactivity or stability?

Replacing the methyl ester with an amide (e.g., using 4-(trifluoromethyl)phenyl carbamate derivatives) increases metabolic stability by reducing esterase susceptibility. Conversely, ester derivatives exhibit higher solubility, advantageous for in vitro assays. Comparative LCMS stability studies under physiological pH (5.5–7.4) can guide structural optimization .

Data Contradiction Analysis

Q. Why do different studies report varying HPLC retention times for the same compound?

Retention time discrepancies (e.g., 0.90 vs. 1.35 minutes) stem from differing chromatographic conditions, such as column type (C18 vs. Triart), mobile phase composition (acetonitrile/water ratios), or flow rates. Standardizing protocols (e.g., QC-SMD-TFA05 conditions) ensures reproducibility .

Q. How should researchers interpret conflicting LogD values for related trifluoromethylphenyl derivatives?

LogD variations (e.g., 0.97 at pH 5.5 vs. 1.83 at pH 7.4) reflect pH-dependent ionization of the amino group. Computational modeling (e.g., ACD/Labs Percepta) can predict partitioning behavior, guiding solvent selection for extraction or formulation .

Q. Methodological Recommendations

  • Synthesis: Prioritize tert-butyl deprotection with HCl/dioxane for high yields .
  • Analysis: Use HRMS and 2D-NMR (e.g., HSQC, HMBC) for unambiguous structural assignment.
  • Stability Testing: Conduct accelerated degradation studies under varied pH/temperature to identify labile functional groups .

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